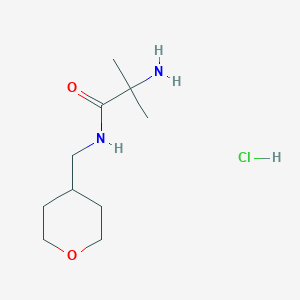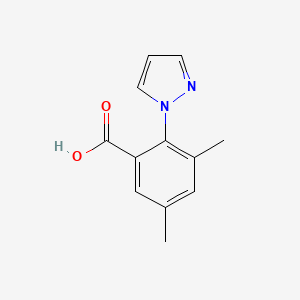![molecular formula C17H20Br2ClNO B1394726 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219982-74-7](/img/structure/B1394726.png)
3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Übersicht
Beschreibung
3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride is a complex organic compound known for its significant applications in various fields of chemistry, biology, medicine, and industry. This compound comprises a piperidine ring bonded to a naphthyl group through an ethereal linkage, and two bromine atoms enhance its reactivity and potential use in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride generally involves a multi-step process:
Bromination of 2-naphthol: The initial step includes the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol using bromine in an organic solvent like chloroform or carbon tetrachloride.
Etherification: The brominated product is then etherified with 2-chloroethyl piperidine in the presence of a strong base like potassium carbonate to form 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production follows similar synthetic routes but optimizes for higher yield and purity. This often involves continuous flow processes, automated reaction systems, and stringent purification steps such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: It undergoes oxidation reactions with reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction can be achieved using hydrides such as sodium borohydride, yielding less brominated or de-brominated products.
Substitution: Nucleophilic substitution reactions occur at the bromine sites with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Partially or fully de-brominated naphthyl derivatives.
Substitution: Naphthyl derivatives with new substituents replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: In biological research, it's employed in the synthesis of compounds that can be used as probes or reagents in biochemical assays.
Medicine: Medicinal chemistry leverages this compound for developing drugs, particularly those targeting neurological pathways due to the piperidine moiety.
Industry: Industrially, it's used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
Mechanism: The effects of 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride are mediated through its interactions with specific molecular targets. The naphthyl group allows for hydrophobic interactions with target proteins or enzymes, while the bromine atoms can participate in halogen bonding, enhancing binding affinity.
Molecular Targets and Pathways: It primarily targets neurological pathways and can modulate receptor activity or enzyme function in the central nervous system. The exact molecular targets vary depending on its application.
Vergleich Mit ähnlichen Verbindungen
Comparison:
3-{2-[(1,6-Dichloro-2-naphthyl)oxy]-ethyl}piperidine hydrochloride: Similar structure but chlorine atoms instead of bromine, leading to different reactivity and less pronounced biological activity.
3-{2-[(1,6-Difluoro-2-naphthyl)oxy]-ethyl}piperidine hydrochloride: Fluorine atoms provide increased metabolic stability but alter the compound's interaction with biological targets.
Uniqueness: The presence of bromine atoms in 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride imparts unique reactivity and binding characteristics, making it distinct from its chloro- and fluoro- counterparts.
That's a deep dive into this compound for you. Got more compounds or topics to discuss? Let's keep the chemistry fun going!
Eigenschaften
IUPAC Name |
3-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO.ClH/c18-14-4-5-15-13(10-14)3-6-16(17(15)19)21-9-7-12-2-1-8-20-11-12;/h3-6,10,12,20H,1-2,7-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEUWUWVHAFMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)


![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)








